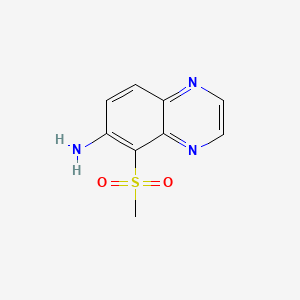

5-(Methylsulfonyl)quinoxalin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-methylsulfonylquinoxalin-6-amine |

InChI |

InChI=1S/C9H9N3O2S/c1-15(13,14)9-6(10)2-3-7-8(9)12-5-4-11-7/h2-5H,10H2,1H3 |

InChI Key |

KRINYLQDCHUUOD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC2=NC=CN=C21)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylsulfonyl Quinoxalin 6 Amine

Strategies for Quinoxaline (B1680401) Core Construction

The formation of the quinoxaline ring system is a cornerstone of this synthesis. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed and microwave-assisted protocols, each offering distinct advantages in terms of yield, reaction time, and substrate scope.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This acid-catalyzed reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to afford the quinoxaline product.

A general representation of this reaction is the condensation of a substituted o-phenylenediamine with glyoxal (B1671930) to form the quinoxaline core. sapub.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| o-Phenylenediamine | Glyoxal | Acid (e.g., Acetic Acid) | Quinoxaline | sapub.org |

| Substituted o-phenylenediamines | 1,2-Diketones | Various | Substituted Quinoxalines | general |

Microwave-Assisted Synthesis Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of quinoxaline derivatives. The application of microwave irradiation to the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can significantly reduce reaction times from hours to minutes. These reactions can often be performed under solvent-free conditions, further enhancing their green chemistry profile.

| Reactants | Conditions | Reaction Time | Yield | Reference |

| o-Phenylenediamine, 1,2-Diketone | Microwave, Solvent-free | Minutes | High | general |

Organocatalytic Approaches for Quinoxaline Synthesis

The use of small organic molecules as catalysts (organocatalysis) offers a metal-free and often milder alternative for quinoxaline synthesis. Various organocatalysts have been shown to effectively promote the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. These reactions benefit from operational simplicity and often proceed with high efficiency.

| Catalyst Type | Reactants | Advantage | Reference |

| Various organic molecules | o-Phenylenediamine, 1,2-Dicarbonyl | Metal-free, mild conditions | general |

Pyridine-Catalyzed Synthesis Pathways for Quinoxalines

Pyridine (B92270) and its derivatives can also serve as effective catalysts for the synthesis of quinoxalines. For instance, the reaction of o-phenylenediamines with phenacyl bromides in the presence of pyridine provides a convenient route to 2-arylquinoxalines. This method is attractive due to the ready availability and low cost of the catalyst.

| Reactants | Catalyst | Product Type | Reference |

| o-Phenylenediamine, Phenacyl bromide | Pyridine | 2-Arylquinoxaline | general |

Selective Introduction of the Methylsulfonyl Group at Position 5

A plausible and strategic approach for the synthesis of 5-(methylsulfonyl)quinoxalin-6-amine involves a multi-step sequence starting from a pre-functionalized quinoxaline precursor, such as 5-halo-6-nitroquinoxaline. This strategy relies on the principles of nucleophilic aromatic substitution (SNAr) followed by functional group interconversions.

The key steps in this proposed synthesis are:

Nucleophilic Aromatic Substitution: The halogen at the 5-position of 5-halo-6-nitroquinoxaline is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group and the pyrazine (B50134) ring. Reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would displace the halide to introduce a methylthio group at the 5-position. The reactivity of aryl halides in SNAr reactions is well-established, with electron-withdrawing groups ortho or para to the leaving group significantly accelerating the reaction. youtube.comyoutube.comyoutube.com

Oxidation: The resulting 5-(methylthio)-6-nitroquinoxaline can then be oxidized to the corresponding 5-(methylsulfonyl)-6-nitroquinoxaline. Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Reduction: The final step involves the selective reduction of the nitro group at the 6-position to an amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.comwikipedia.org Alternatively, metal-based reductions using iron powder in acidic media or tin(II) chloride are also widely employed for the reduction of aromatic nitro compounds and are known for their chemoselectivity, often leaving other functional groups intact. researchgate.netrsc.orgresearchgate.netacsgcipr.orgscispace.com

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | 5-Halo-6-nitroquinoxaline, Sodium thiomethoxide (NaSMe) | 5-(Methylthio)-6-nitroquinoxaline |

| 2 | Oxidation | 5-(Methylthio)-6-nitroquinoxaline, Oxidizing agent (e.g., m-CPBA, H₂O₂) | 5-(Methylsulfonyl)-6-nitroquinoxaline |

| 3 | Reduction | 5-(Methylsulfonyl)-6-nitroquinoxaline, Reducing agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) | This compound |

This strategic sequence allows for the controlled and selective introduction of the required functional groups onto the quinoxaline core, leading to the target molecule, this compound.

Sulfonylation Reactions and Reagent Selection

The direct installation of a sulfonyl group onto the quinoxaline core is typically achieved through electrophilic aromatic substitution. The choice of sulfonating agent is paramount to the success of this transformation. Common reagents for introducing a sulfonyl group include chlorosulfonic acid (ClSO₃H), which generates a sulfonyl chloride intermediate, and methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) for direct installation of the methylsulfonyl group, often in the presence of a Lewis acid catalyst.

For the synthesis of this compound, a precursor quinoxaline would be treated with a suitable sulfonating agent. For instance, reacting 6-aminoquinoxaline (B194958) with methanesulfonyl chloride in the presence of a base like pyridine could potentially yield the desired product. The reaction proceeds by the electrophilic attack of the sulfonyl group onto the electron-rich quinoxaline ring. Another approach involves the use of sodium methanesulfinate (B1228633) in the presence of a suitable catalyst system.

A summary of common sulfonylation reagents and their typical reaction conditions is provided in the table below.

| Reagent | Typical Conditions | Notes |

| Chlorosulfonic Acid (ClSO₃H) | Neat or in a chlorinated solvent, 0°C to reflux | Forms a sulfonyl chloride, which can then be reacted with various nucleophiles. |

| Methanesulfonyl Chloride (MsCl) | With a Lewis acid (e.g., AlCl₃) or a base (e.g., pyridine) | Can directly install the methylsulfonyl group or form a sulfonate ester. |

| Methanesulfonic Anhydride | With a strong acid catalyst | A powerful methanesulfonylating agent. |

| Sodium Methanesulfinate | With a transition metal catalyst (e.g., Cu) | Used in cross-coupling reactions with aryl halides. |

This table presents a general overview of sulfonylation reagents and conditions.

Regioselectivity Considerations in Sulfonyl Group Installation

The primary challenge in the synthesis of this compound is controlling the position of the incoming methylsulfonyl group. Electrophilic substitution on the quinoxaline ring is influenced by the electronic properties of the existing substituents. The nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating the entire molecule towards electrophilic attack, particularly at the C2 and C3 positions.

Substitutions on the benzene (B151609) portion of the quinoxaline are therefore more common. The regiochemical outcome is dictated by the directing effects of any substituents already present on this ring. In a precursor such as 6-aminoquinoxaline, the amino group is a strong activating, ortho-, para-director. This would direct incoming electrophiles, like a sulfonyl group, to the C5 and C7 positions. Therefore, a mixture of 5-sulfonyl and 7-sulfonyl isomers is expected, necessitating chromatographic separation.

To circumvent this, a blocking group strategy could be employed. nih.gov For instance, if the C7 position is blocked with a removable group (e.g., a halogen), sulfonylation would be directed primarily to the C5 position. Subsequent removal of the blocking group would yield the desired 5-substituted product. The harsh conditions often required for both the installation and removal of sulfonyl groups can be a limitation. nih.gov

Selective Introduction of the Amine Group at Position 6

The installation of the amine group at the C6 position is another crucial transformation. This is most commonly achieved by the reduction of a nitro group at the same position.

Amination Reactions and Precursor Design for Quinoxaline Derivatives

A common and effective strategy for introducing an amino group at a specific position on an aromatic ring is through the reduction of a corresponding nitro compound. For the synthesis of 6-aminoquinoxalines, the logical precursor is 6-nitroquinoxaline (B1294896). nih.gov This precursor can be synthesized by the condensation of 4-nitro-1,2-phenylenediamine with glyoxal. sapub.org

The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions, offering flexibility to accommodate other functional groups within the molecule.

| Reducing Agent | Typical Conditions | Advantages |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, room temperature, 1 atm H₂ | Clean reaction, high yield. nih.gov |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Effective and widely used. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions. |

| Iron powder (Fe) | Acetic acid or NH₄Cl | Inexpensive and effective. |

This table summarizes common methods for the reduction of aromatic nitro groups.

Regioselectivity in Amine Functionalization on Quinoxaline Scaffolds

The regioselectivity of the amination step is largely determined by the synthesis of the precursor. In the nitro-reduction pathway, the position of the amine is fixed by the position of the nitro group on the starting 1,2-phenylenediamine. The synthesis of 4-nitro-1,2-phenylenediamine is well-established, making the subsequent synthesis of 6-nitroquinoxaline and, ultimately, 6-aminoquinoxaline a regiochemically reliable process. nih.gov

In SₙAr reactions, the position of the incoming amine is dictated by the location of the halogen leaving group on the quinoxaline ring. The synthesis of specifically halogenated quinoxalines allows for precise control over the amination site.

Integrated Multi-Step Synthesis Pathways for this compound

The synthesis of a disubstituted quinoxaline like this compound requires a carefully planned sequence of reactions to ensure the correct placement of both functional groups. Convergent and divergent strategies can be considered for assembling such complex molecules.

Convergent and Divergent Synthesis Strategies for Complex Quinoxalines

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. In this context, one could start with 6-amino-5-bromoquinoxaline, a known compound. sapub.org From this intermediate, a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction could be used to replace the bromine atom with a methylsulfonyl group or a precursor. This strategy is advantageous for creating a library of related compounds for structure-activity relationship studies.

A plausible integrated pathway for the synthesis of this compound is outlined below:

Nitration and Halogenation: Start with a commercially available diaminobenzene and introduce nitro and bromo groups to synthesize 4-bromo-5-nitro-1,2-phenylenediamine. The directing effects of the substituents would need to be carefully managed.

Quinoxaline Formation: Condense the substituted 1,2-phenylenediamine with glyoxal to form 5-bromo-6-nitroquinoxaline.

Sulfonylation: Introduce the methylsulfonyl group by reacting the bromo-intermediate with sodium methanesulfinate under copper catalysis (a nucleophilic aromatic substitution of the bromo group). This would yield 5-(methylsulfonyl)-6-nitroquinoxaline.

Reduction: Finally, reduce the nitro group at the C6 position using a standard method, such as catalytic hydrogenation with Pd/C, to afford the target compound, this compound.

This multi-step approach allows for the controlled, regioselective introduction of each functional group, leading to the successful synthesis of the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, requires carefully optimized reaction conditions to ensure both high yield and exceptional purity. Research in this area has focused on several critical parameters, including the choice of catalyst, solvent, reaction temperature, and duration. These factors are often interdependent and must be fine-tuned to suppress the formation of impurities and maximize the efficiency of the synthetic route.

Catalyst and Solvent Effects:

The selection of an appropriate catalyst and solvent system is fundamental to achieving high yields. For instance, in related syntheses of substituted quinoxalines, various catalysts have been explored. While traditional methods might rely on stoichiometric reagents, modern approaches favor catalytic systems to improve atom economy and reduce waste. For reactions involving the formation of the quinoxaline ring itself, a variety of catalysts, from metal nanoparticles to organocatalysts, have been shown to be effective.

In the context of introducing the sulfonyl group, palladium-catalyzed cross-coupling reactions are a common strategy. The choice of ligand for the palladium catalyst can significantly influence the reaction's outcome. Similarly, the solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in such transformations due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

To illustrate the impact of reaction conditions, consider the hypothetical optimization of a key synthetic step for a structurally related compound, which can provide insights into the synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Toluene | 110 | 24 | 45 | 85 |

| 2 | Pd₂(dba)₃ (2.5) / Xantphos (5) | Dioxane | 100 | 18 | 78 | 92 |

| 3 | Pd₂(dba)₃ (2.5) / Xantphos (5) | DMF | 120 | 12 | 85 | 95 |

| 4 | Pd₂(dba)₃ (2.5) / Xantphos (5) | DMF | 140 | 8 | 92 | 98 |

| 5 | CuI (10) / L-proline (20) | DMSO | 90 | 24 | 65 | 90 |

Temperature and Reaction Time:

For instance, in the synthesis of related aminoquinoxalines, hydrogenation reactions are often performed under controlled pressure and temperature to ensure the selective reduction of a nitro group without affecting other sensitive functionalities. A typical optimization might involve varying the temperature from ambient to elevated temperatures while monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification Strategies for Enhanced Purity:

Achieving high purity is as crucial as obtaining a high yield, especially for pharmaceutical applications. The crude product obtained from the reaction mixture often contains unreacted starting materials, by-products, and residual catalyst. Therefore, efficient purification methods are essential.

Column chromatography is a widely used technique for the purification of quinoxaline derivatives. The choice of stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to separate the desired product from impurities with different polarities.

Recrystallization is another powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent mixture is key to successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

| Method | Solvent/Eluent System | Recovery (%) | Purity (by HPLC, %) |

|---|---|---|---|

| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 85 | >99 |

| Recrystallization | Ethanol/Water | 75 | 98.5 |

| Preparative HPLC | Acetonitrile (B52724)/Water | 60 | >99.5 |

Derivatization and Structural Modification of 5 Methylsulfonyl Quinoxalin 6 Amine

Chemical Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group is a key functional component of 5-(methylsulfonyl)quinoxalin-6-amine, influencing its electronic properties and offering potential sites for chemical modification.

Sulfonamide Formation Reactions

The direct conversion of an aryl methyl sulfone to a sulfonamide is a challenging transformation. Typically, sulfonamides are synthesized by reacting a sulfonyl chloride with a primary or secondary amine. In the case of this compound, this would necessitate the conversion of the methylsulfonyl group to a sulfonyl chloride. This can be achieved through harsh reaction conditions that may not be compatible with the amine functionality on the quinoxaline (B1680401) ring.

Alternatively, nucleophilic substitution on the methyl group of the sulfone is generally not feasible. However, under specific conditions, functionalization of the carbon adjacent to the sulfonyl group can be achieved. For instance, metal-catalyzed C-H bond functionalization adjacent to a sulfonyl group has been reported, which could potentially be a route to introduce a leaving group that could then be displaced by an amine to form a sulfonamide derivative. Research into direct C-S bond cleavage of aryl sulfones has also been explored, which could offer a pathway to sulfonate derivatives that can then be converted to sulfonamides.

A plausible, albeit indirect, route for sulfonamide formation from this compound is outlined in the following theoretical reaction scheme:

| Step | Reactant | Reagent | Product | Description |

| 1 | This compound | Strong base (e.g., n-BuLi) followed by an electrophilic chlorine source (e.g., N-chlorosuccinimide) | 5-(1-Chloro-1-methylsulfonyl)quinoxalin-6-amine | α-Halogenation of the methylsulfonyl group. |

| 2 | 5-(1-Chloro-1-methylsulfonyl)quinoxalin-6-amine | A primary or secondary amine (R1R2NH) | N-substituted-5-(aminosulfonyl)quinoxalin-6-amine | Nucleophilic displacement of the chloride to form the sulfonamide. |

It is important to note that these are proposed pathways based on the known reactivity of related compounds, and specific experimental validation for this compound is not extensively documented in the available literature.

Participation in Cycloaddition Reactions (e.g., Dipolar Cycloadditions)

The methylsulfonyl group, in its saturated form, is not a typical dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions generally require a π-system, such as an alkene or alkyne, that can react with a 1,3-dipole. Therefore, for this compound to participate in such reactions, the methylsulfonyl moiety would first need to be converted into a vinylsulfonyl group.

This transformation could potentially be achieved through an elimination reaction. For example, α-halogenation of the methylsulfonyl group followed by base-induced elimination of HX (where X is a halogen) would generate the corresponding vinylsulfone.

Once the 5-(vinylsulfonyl)quinoxalin-6-amine is formed, it can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to form five-membered heterocyclic rings. The general scheme for such a reaction is depicted below:

| Dipolarophile | 1,3-Dipole | Product of Cycloaddition |

| 5-(Vinylsulfonyl)quinoxalin-6-amine | Organic Azide (R-N3) | A triazole-substituted quinoxaline |

| 5-(Vinylsulfonyl)quinoxalin-6-amine | Nitrile Oxide (R-CNO) | An isoxazole-substituted quinoxaline |

| 5-(Vinylsulfonyl)quinoxalin-6-amine | Nitrone (R-CH=N(O)R') | An isoxazolidine-substituted quinoxaline |

These cycloaddition reactions would provide a powerful tool for the synthesis of novel, complex quinoxaline derivatives with potential applications in drug discovery.

Chemical Reactivity of the Quinoxaline-6-amine Group

The amine group at the 6-position of the quinoxaline ring is a versatile functional handle that can undergo a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom of the 6-amino group makes it nucleophilic. As a result, it can readily participate in nucleophilic substitution reactions with a range of electrophiles. This reactivity allows for the straightforward synthesis of N-substituted derivatives of this compound.

Common examples of such reactions include acylation and alkylation.

Acylation: The amine can react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents to yield secondary or tertiary amines.

The general conditions for these reactions are summarized in the table below:

| Reaction Type | Electrophile | Typical Reagents/Conditions | Product |

| Acylation | Acid Chloride (R-COCl) | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent | N-acyl-5-(methylsulfonyl)quinoxalin-6-amine |

| Acylation | Acid Anhydride (B1165640) ((RCO)2O) | Base (e.g., pyridine, triethylamine) in an inert solvent | N-acyl-5-(methylsulfonyl)quinoxalin-6-amine |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | N-alkyl-5-(methylsulfonyl)quinoxalin-6-amine |

This nucleophilic character is fundamental to many of the derivatization strategies employed for this class of compounds.

Derivatization Strategies for Amine Functionalities

The primary amine of this compound is an ideal site for the introduction of various functionalities to modulate the compound's properties or to attach reporter groups.

Fluorescent labeling is a powerful technique for the detection and quantification of molecules in biological systems. The primary amine of this compound can be readily labeled with fluorescent tags that contain an amine-reactive group.

One such reagent is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC is a highly reactive derivatizing agent that rapidly and efficiently labels primary and secondary amines to form stable, highly fluorescent urea (B33335) derivatives. nih.govnih.gov The reaction proceeds via the nucleophilic attack of the amine on the activated carbamate, leading to the displacement of the N-hydroxysuccinimide (NHS) leaving group.

The key features of AQC derivatization are presented in the following table:

| Feature | Description |

| Reagent | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Reactive Group on Substrate | Primary or secondary amine |

| Product | Stable, fluorescent urea derivative |

| Reaction Conditions | Typically buffered aqueous solution at room temperature |

| Detection | Fluorescence spectroscopy (Excitation ~250 nm, Emission ~395 nm) wikipedia.org |

This derivatization strategy allows for the sensitive detection and quantification of this compound and its derivatives in various analytical and biological applications.

Sulfonyl-Containing Derivatization Reagents

The primary amine at the 6-position of this compound serves as a nucleophilic handle for the introduction of sulfonyl-containing moieties. This reaction, a standard method for the formation of sulfonamides, typically involves the treatment of the amine with a sulfonyl chloride in the presence of a base. libretexts.org The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid byproduct generated during the reaction.

The general reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. rsc.orgmdpi.com A variety of aromatic and aliphatic sulfonyl chlorides can be employed as derivatizing reagents, allowing for the synthesis of a diverse library of sulfonamide derivatives. The reaction conditions are generally mild, proceeding efficiently under solvent- and catalyst-free conditions, often with microwave irradiation to accelerate the reaction. rsc.org

For instance, the reaction of this compound with benzenesulfonyl chloride or p-toluenesulfonyl chloride would yield the corresponding N-substituted sulfonamides. These derivatives are of interest due to the prevalence of the sulfonamide functional group in a wide range of biologically active compounds. libretexts.org

Table 1: Representative Sulfonamide Derivatives of this compound

| Derivatizing Reagent | Product Name | Chemical Structure of Product |

|---|---|---|

| Benzenesulfonyl chloride | N-(5-(Methylsulfonyl)quinoxalin-6-yl)benzenesulfonamide | [Chemical Structure Image] |

| p-Toluenesulfonyl chloride | N-(5-(Methylsulfonyl)quinoxalin-6-yl)-4-methylbenzenesulfonamide | [Chemical Structure Image] |

| Methanesulfonyl chloride | N-(5-(Methylsulfonyl)quinoxalin-6-yl)methanesulfonamide | [Chemical Structure Image] |

Urea Derivative Formation via Amine Reactivity

The nucleophilic character of the 6-amino group also facilitates the formation of urea derivatives. The most common method for this transformation is the reaction of the amine with an isocyanate. nih.govresearchgate.net This reaction proceeds via the nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a stable urea linkage. This process is typically rapid and efficient, often conducted at room temperature in an inert solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

A wide array of isocyanates, both aromatic and aliphatic, can be utilized to generate a diverse set of urea derivatives. For example, reacting this compound with phenyl isocyanate would produce a diaryl urea derivative. The synthesis of such compounds is of significant interest in medicinal chemistry, as the urea moiety is a key structural feature in numerous therapeutic agents. nih.gov The reaction is generally high-yielding and does not require a catalyst.

Table 2: Representative Urea Derivatives of this compound

| Derivatizing Reagent | Product Name | Chemical Structure of Product |

|---|---|---|

| Phenyl isocyanate | 1-(5-(Methylsulfonyl)quinoxalin-6-yl)-3-phenylurea | [Chemical Structure Image] |

| Methyl isocyanate | 1-Methyl-3-(5-(methylsulfonyl)quinoxalin-6-yl)urea | [Chemical Structure Image] |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-(methylsulfonyl)quinoxalin-6-yl)urea | [Chemical Structure Image] |

Modifications of the Quinoxaline Core for Extended Derivatives

Nucleophilic Aromatic Substitution on the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov The presence of a strong electron-withdrawing group, such as the methylsulfonyl group at the 5-position, further activates the benzene (B151609) portion of the quinoxaline core towards nucleophilic attack.

Research on related amino-methylsulfonyl-substituted quinoxalines has shown that the methylsulfonyl group itself can act as a leaving group and be displaced by nucleophiles. byu.edu In the case of this compound, both thiols and amines could potentially displace the methylsulfonyl moiety. byu.edu This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the sulfonyl group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the methylsulfinate anion. The electron-withdrawing nature of the N-oxide fragments in quinoxaline 1,4-dioxides also facilitates nucleophilic substitution at positions 6 and 7 under relatively mild conditions. nih.gov

Exploration of Substituent Effects on Reactivity (e.g., Halogenation)

The reactivity of the this compound core towards further substitution, such as halogenation, is governed by the combined electronic effects of the existing substituents. The methylsulfonyl group is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Conversely, the amino group is a strong activating, ortho-, para-directing group.

In the context of electrophilic substitution like halogenation (e.g., bromination), the directing effects of these two groups are in opposition. The strong activating effect of the amino group would typically dominate, directing the incoming electrophile to the positions ortho and para to it (C7 and C5). However, the C5 position is already occupied. Therefore, electrophilic substitution is most likely to occur at the C7 position. The electron-withdrawing methylsulfonyl group at C5 would disfavor substitution at the adjacent C6 and the ortho C4 positions, while the pyrazine ring deactivates the entire benzene ring towards electrophiles.

Table 3: Summary of Substituent Effects on the Quinoxaline Core

| Substituent | Position | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| -SO2CH3 | 5 | Electron-withdrawing | Deactivating, meta-directing | Activating, ortho, para-directing |

| -NH2 | 6 | Electron-donating | Activating, ortho, para-directing | Deactivating |

| Pyrazine Nitrogens | 1, 4 | Electron-withdrawing | Deactivating | Activating |

Mechanistic and Theoretical Investigations of 5 Methylsulfonyl Quinoxalin 6 Amine Reactions

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of 5-(methylsulfonyl)quinoxalin-6-amine, like many quinoxaline (B1680401) derivatives, is predominantly achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org The classical and most widely used method involves the reaction of 4-(methylsulfonyl)-1,2-diaminobenzene with glyoxal (B1671930). This reaction is a cornerstone in quinoxaline chemistry, valued for its efficiency and atom economy. chim.it

The generally accepted mechanism for this acid-catalyzed condensation proceeds through a series of well-defined steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative onto one of the carbonyl carbons of the glyoxal. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net

Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate readily undergoes dehydration (loss of a water molecule) to form a Schiff base (an imine). This step is also acid-catalyzed and is a key driving force for the reaction.

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (or its corresponding imine in a subsequent step). This cyclization step leads to the formation of a dihydroquinoxaline ring.

Final Aromatization: The dihydroquinoxaline intermediate subsequently undergoes oxidation to form the stable, aromatic quinoxaline ring system. In many cases, this oxidation occurs spontaneously in the presence of air, or a mild oxidant can be employed to ensure complete conversion. nih.gov

The reaction pathway is depicted below:

Step 1: Nucleophilic attack and carbinolamine formation Step 2: Dehydration to form Schiff base Step 3: Intramolecular cyclization Step 4: Aromatization to form the quinoxaline ring

The specific substituents on the o-phenylenediamine, in this case, the electron-withdrawing methylsulfonyl group and the electron-donating amine group, can influence the reaction rate and regioselectivity, although with a symmetric dicarbonyl compound like glyoxal, regioselectivity is not a concern. mdpi.com

Alternative synthetic strategies exist, utilizing surrogates for 1,2-dicarbonyl compounds such as α-haloketones or α-hydroxyketones. nih.govchim.it For instance, the reaction of an o-phenylenediamine with an α-haloketone proceeds via initial nucleophilic substitution followed by cyclization and oxidation. chim.it

| Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Tap Water | Mild, room temperature conditions, simple workup. | chim.it |

| HClO₄·SiO₂ | - | Heterogeneous catalyst, effective for reactions with α-bromoketones. | chim.it |

| Iodine (I₂) | DMSO | Acts as a catalyst and DMSO serves as an oxidant for α-hydroxy ketones. | nih.gov |

| None (Catalyst-free) | Water/Ethanol (B145695) | Green chemistry approach, relies on thermal conditions. | nih.govchim.it |

| Organocatalysts | Ethanol | Metal-free, mild conditions, high yields. | nih.gov |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the synthesis of quinoxalines. benthamscience.commdpi.com Theoretical studies on the condensation of o-phenylenediamine with dicarbonyl compounds provide deep insights into the reaction pathway, transition states, and the stability of intermediates. benthamscience.com

Key findings from computational studies on similar reactions include:

Transition State Analysis: DFT calculations allow for the characterization of the geometries and energies of the transition states for each elementary step. This information is crucial for understanding the kinetics of the reaction. For example, studies have identified the transition states involved in the initial nucleophilic attack, the dehydration steps, and the final ring-closing. benthamscience.com

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for a more accurate description of the reaction in solution. Solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rates. mdpi.com

Substituent Effects: Theoretical calculations can quantify the electronic influence of substituents on the benzene (B151609) ring of the o-phenylenediamine. For this compound, DFT can be used to analyze how the electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the amino group affect the nucleophilicity of the reacting amino groups and the stability of the intermediates. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the reactivity and charge transfer processes during the reaction. tandfonline.comacs.orgtandfonline.com

| Parameter | Computational Method | Insight Provided | Reference |

|---|---|---|---|

| Reaction Pathway and Intermediates | DFT (e.g., B3LYP/6-31G(d)) | Confirms stepwise mechanism and characterizes intermediate structures. | benthamscience.com |

| Transition State Energies | DFT, QST2/QST3 | Calculates activation energy barriers, identifies rate-determining step. | benthamscience.com |

| Thermodynamics (ΔG, ΔH) | DFT Frequency Calculations | Determines the overall energy change and spontaneity of the reaction. | researchgate.net |

| Electronic Properties (HOMO/LUMO) | FMO Analysis | Explains reactivity, stability, and intramolecular charge transfer. | tandfonline.comtandfonline.com |

| Solvent Influence | PCM, IEF-PCM | Models the effect of the reaction medium on energetics and mechanism. | mdpi.com |

Stereochemical Outcome Analysis and Enantioselective Synthesis

The parent compound, this compound, is achiral, and its synthesis from achiral precursors like 4-(methylsulfonyl)-1,2-diaminobenzene and glyoxal does not generate stereocenters. Therefore, stereochemical outcome is not a factor in its direct synthesis.

However, the quinoxaline scaffold is a critical component in many chiral molecules of pharmaceutical interest, and significant research has been devoted to the enantioselective synthesis of its derivatives. acs.orgnih.gov These strategies typically involve the introduction of chirality in one of two ways:

Using Chiral Precursors: Condensing a chiral o-phenylenediamine or a chiral 1,2-dicarbonyl compound can lead to the formation of a chiral quinoxaline product. For example, the synthesis of steroidal quinoxalines involves the condensation of diaminobenzenes with a chiral steroid ketone, transferring the chirality of the steroid to the final product. mdpi.comresearchgate.net

Asymmetric Catalysis: This is a more versatile approach where a chiral catalyst is used to control the stereochemical outcome of a reaction involving achiral or prochiral substrates. Recent advancements have focused on the asymmetric hydrogenation of a pre-formed quinoxaline ring to create chiral tetrahydroquinoxalines. nih.gov Chiral iridium catalysts, for instance, have been successfully employed for this transformation, yielding products with high enantioselectivity. nih.gov Another approach involves enantioselective Pictet-Spengler-type reactions to construct chiral fused quinoxaline systems. acs.org

Furthermore, the concept of central-to-axial chirality transfer has been developed for the synthesis of atropisomeric quinoxaline-based biaryls, which are important as chiral ligands in asymmetric synthesis. lookchem.com While not directly applicable to this compound, these advanced methods highlight the importance and versatility of the quinoxaline core in stereoselective synthesis.

Structure-Reactivity Relationships within Substituted Quinoxaline Systems

The reactivity of the quinoxaline ring system is significantly influenced by the nature and position of its substituents. mdpi.com In this compound, the benzene portion of the bicyclic system is substituted with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group and a strongly electron-donating amino (-NH₂) group.

Electronic Effects on the Quinoxaline Core:

Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to both the inductive effect of the highly electronegative oxygen atoms and the resonance effect (pπ-dπ overlap). researchgate.net It deactivates the benzene ring towards electrophilic aromatic substitution and increases the acidity of any adjacent N-H protons in the pyrazine (B50134) ring. The sulfonyl group generally directs electrophiles to the meta position relative to itself.

Amino Group (-NH₂): This is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Impact on Synthesis and Further Functionalization:

During Synthesis: The electronic nature of the substituents on the starting o-phenylenediamine affects its nucleophilicity. The activating amino group enhances reactivity, while the deactivating sulfonyl group tempers it. This balance influences the optimal conditions required for the initial condensation reaction.

Post-Synthetically: The presence of these functional groups provides handles for further chemical modification. The amino group can be diazotized, acylated, or alkylated. The sulfonyl group can influence the regiochemistry of reactions on the benzene ring. Studies on related quinoxaline sulfonamides show that the sulfonyl group can be introduced via chlorosulfonation of a pre-formed quinoxaline, followed by reaction with amines. mdpi.compjsir.org

The structure-activity relationship (SAR) is a critical concept in medicinal chemistry, where modifications to the quinoxaline scaffold are correlated with changes in biological activity. nih.govacs.orgresearchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter a molecule's binding affinity to a biological target. mdpi.commdpi.com Computational studies show that electron-donating groups like the amino group tend to increase the energy of the HOMO and decrease the reduction potential, making the molecule a better electron donor. researchgate.net Conversely, electron-withdrawing groups like the sulfonyl group lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.netnih.gov This modulation of electronic properties is key to designing quinoxaline derivatives with specific functions.

Advanced Analytical Characterization of 5 Methylsulfonyl Quinoxalin 6 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-(Methylsulfonyl)quinoxalin-6-amine, both ¹H NMR and ¹³C NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring, the amine (NH₂) protons, and the methyl (CH₃) protons of the sulfonyl group. The aromatic protons will appear as doublets or singlets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring system. The amine protons generally appear as a broad singlet, the position of which can vary depending on the solvent and concentration. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet in the upfield region (around 3.0-3.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the carbons of the quinoxaline ring, with their chemical shifts influenced by the nitrogen atoms and the substituents. The carbon atom of the methyl group in the methylsulfonyl substituent will appear at the most upfield position. In related quinoxaline sulfonamide derivatives, aromatic carbon signals have been observed in the range of 114-148 ppm. academicjournals.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Quinoxaline-H | 7.5 - 9.0 | 120 - 155 | d, s |

| Amine-H | 4.0 - 6.0 | N/A | br s |

| Methyl-H | 3.2 - 3.4 | 40 - 45 | s |

| Quinoxaline-C | N/A | 120 - 155 | s |

| Methyl-C | N/A | 40 - 45 | s |

(Note: Predicted values are based on the analysis of similar structures. Actual values may vary based on solvent and experimental conditions.)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

The primary amine (NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The methylsulfonyl (SO₂) group will show strong, distinct asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. academicjournals.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. academicjournals.orgscialert.net The quinoxaline ring itself will produce a series of characteristic bands, including C=N stretching around 1620-1580 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. scialert.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium-Weak |

| C=N (Ring) | Stretch | 1580 - 1620 | Medium-Strong |

| C=C (Ring) | Stretch | 1450 - 1600 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula. nih.govnih.gov

For this compound (C₉H₉N₃O₂S), the calculated monoisotopic mass is 223.04699 Da. In electrospray ionization (ESI) positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with an m/z of approximately 224.0542. HRMS can confirm this mass with high precision (typically within 5 ppm), which helps to validate the elemental composition.

Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which further corroborates the structure. nih.gov Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of sulfur dioxide (SO₂, 63.9619 Da) or the loss of the methyl radical (•CH₃, 15.0234 Da).

Interactive Table 3: HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀N₃O₂S]⁺ | 224.05427 |

| [M-CH₃]⁺ | [C₈H₆N₃O₂S]⁺ | 208.02297 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and related substances. A reversed-phase HPLC method is typically suitable for analyzing this compound.

The method would likely employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would provide efficient separation. nih.govresearchgate.net Detection is commonly performed using a UV-Vis detector, as the quinoxaline ring system contains a strong chromophore that absorbs UV light, likely in the 254 nm to 350 nm range. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. chromatographyonline.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally sensitive and selective technique for both quantification and identification of trace-level impurities. mdpi.comresearchgate.net

For the analysis of this compound, a UHPLC-MS/MS method would use similar reversed-phase conditions as HPLC but with faster gradients and higher pressures. The mass spectrometer would typically be operated in a positive electrospray ionization (ESI+) mode. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 224.1) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition provides a high degree of specificity and sensitivity, allowing for accurate quantification even in complex matrices. chromatographyonline.com

Interactive Table 5: Illustrative UHPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| UHPLC System | |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water chromatographyonline.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile chromatographyonline.com |

| Flow Rate | 0.3 - 0.5 mL/min chromatographyonline.com |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 224.1 |

| Product Ion (Q3) | e.g., m/z 159.1 (corresponding to [M+H-SO₂]⁺) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a quantitative measure of the elemental composition of a substance. This method is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and serves as a primary indicator of its purity. The principle of elemental analysis, typically through combustion analysis, involves the complete combustion of a sample in an excess of oxygen. The resulting gaseous products, primarily carbon dioxide, water, and nitrogen oxides, are meticulously collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) content is also determined through similar combustion methods, followed by specific detection of sulfur dioxide.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's proposed molecular formula. For a new compound to be considered analytically pure, the experimentally found values should align closely with the calculated values, typically within a narrow margin of ±0.4%. nih.gov This close correlation provides strong evidence for the assigned chemical structure and the successful synthesis of the target molecule.

For the target compound, this compound, the molecular formula is established as C₉H₉N₃O₂S. Based on this formula, the theoretical elemental composition has been calculated and is presented in the interactive data table below.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 48.42 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.06 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 18.83 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.34 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.36 |

| Total | 223.28 | 100.00 |

In the broader context of quinoxaline derivative research, elemental analysis is a standard characterization technique. While specific experimental data for this compound is not publicly available, the scientific literature contains numerous examples of elemental analysis for structurally related quinoxaline derivatives. These studies consistently report experimental values that are in close agreement with the theoretical calculations, thereby validating the structures of the synthesized compounds.

To illustrate the application of this technique, the following table presents a representative example of elemental analysis data for a synthesized quinoxaline derivative found in the literature. This example demonstrates the standard practice of comparing theoretical and experimental values for compositional verification.

Interactive Data Table: Representative Elemental Analysis Data for a Quinoxaline Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Deviation (%) |

| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | C₂₀H₁₃ClN₂O₂S | C | 63.41 | 63.25 | -0.16 |

| H | 3.46 | 3.51 | +0.05 | ||

| N | 7.39 | 7.45 | +0.06 | ||

| S | 8.46 | 8.39 | -0.07 |

The data presented in the representative table underscores the precision of elemental analysis. The minor deviations between the calculated and found values are well within the acceptable analytical error, confirming the elemental composition and purity of the synthesized compound. This analytical rigor is essential for ensuring the reliability of subsequent spectroscopic and biological studies.

Applications and Research Trajectories in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

The primary amino group on the 5-(Methylsulfonyl)quinoxalin-6-amine scaffold is a key functional handle that allows for a wide range of chemical transformations. This reactivity enables its use as a foundational element for building more complex molecular architectures. Synthetic chemists exploit this amine group to introduce a variety of substituents, thereby modulating the physicochemical properties and biological activities of the resulting compounds.

Common transformations involving the amine group include acylation, sulfonylation, and the formation of ureas and thioureas. For instance, reacting this compound with various acyl chlorides or carboxylic acids (using coupling agents) yields a diverse set of amide derivatives. Similarly, treatment with sulfonyl chlorides produces sulfonamides, a functional group prevalent in many therapeutic agents. mdpi.com The reaction with isocyanates and isothiocyanates provides access to substituted ureas and thioureas, respectively, which are important pharmacophores known for their hydrogen-bonding capabilities and biological activities. researchgate.net

These fundamental reactions are critical for structure-activity relationship (SAR) studies, where systematic modification of the scaffold helps in identifying key structural features required for a desired biological effect. nih.gov The methylsulfonyl group, being strongly electron-withdrawing, influences the electronic properties of the quinoxaline (B1680401) ring and the reactivity of the adjacent amine, which can be leveraged in designing targeted molecules. pjsir.org

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Introduces diverse side chains for SAR studies. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates compounds with potential therapeutic properties. mdpi.com |

| Urea (B33335) Formation | Isocyanates | Urea | Introduces potent hydrogen-bonding moieties. researchgate.net |

| Thiourea Formation | Isothiocyanates | Thiourea | Generates analogs with distinct electronic and steric properties. researchgate.net |

Development of Novel Heterocyclic Scaffolds and Chemical Probes

Beyond simple derivatization, this compound serves as a starting point for the construction of more complex, fused heterocyclic systems. The quinoxaline nucleus itself can be part of annulation reactions, where additional rings are built onto the existing framework to create novel scaffolds. For example, derivatives of the amine can be designed to undergo intramolecular cyclization reactions, leading to polycyclic structures with unique three-dimensional shapes. The development of fused systems like thiazolo[4,5-b]quinoxalines and nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinoxalines from quinoxaline precursors highlights the versatility of this core in generating structural diversity. nih.govresearchgate.net

This compound is also a valuable precursor for the synthesis of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a biological system. unimi.it By attaching photoreactive groups and bioorthogonal handles (like terminal alkynes) to derivatives of this compound, scientists can create tools for target identification and validation studies in chemical biology. unimi.it The quinoxaline scaffold has been identified in high-throughput screening campaigns against various biological targets, including kinases and phosphatases, making its derivatives promising candidates for probe development. nih.gov

Strategies for Library Generation of Quinoxaline-Based Compounds

The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery. nih.gov this compound is an excellent starting scaffold for creating focused libraries due to its readily functionalizable amino group. researchgate.netnih.gov

Several strategies are employed for this purpose:

Parallel Synthesis: This is the most direct approach, where the starting amine is reacted with a diverse set of building blocks (e.g., a collection of different acyl chlorides or isocyanates) in separate reaction vessels. This method allows for the rapid generation of a well-defined set of analogs for systematic screening. Research has demonstrated the synthesis of quinoxalin-6-amine libraries where the amino group is functionalized with acetyl chloride, phenylisocyanate, and tosyl chloride to explore the impact of different substituents. nih.govresearchgate.net

Solid-Phase Synthesis: In this technique, the quinoxaline scaffold is attached to a solid support, such as a resin. researchgate.net Subsequent chemical reactions are carried out to build the molecule, and excess reagents and byproducts are easily washed away. This method is highly efficient and amenable to automation, making it ideal for producing large libraries of compounds. researchgate.net

Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the combination of three or more starting materials in a single step to create complex products. nih.gov Ugi-based approaches have been successfully developed for the rapid assembly of quinoxaline frameworks, demonstrating excellent bond-forming efficiency and operational simplicity for library synthesis. nih.gov

These strategies enable the systematic exploration of the chemical space around the quinoxaline core, significantly accelerating the discovery of new molecules with desired properties. researchgate.net

| Strategy | Principle | Advantages | Reference |

|---|---|---|---|

| Parallel Synthesis | One scaffold reacted with many building blocks in separate wells. | Rapid generation of discrete compounds, straightforward purification. | researchgate.netnih.gov |

| Solid-Phase Synthesis | Scaffold is anchored to a resin for sequential reactions. | Simplified purification, potential for automation. | researchgate.net |

| Multi-Component Reactions | Three or more reactants combine in a single step. | High efficiency, rapid increase in molecular complexity. | nih.gov |

Future Research Directions in Synthetic Organic Chemistry

The utility of this compound as a synthetic building block is well-established, yet significant opportunities for future research remain. One promising area is the development of more sustainable and efficient ("green") synthetic methods for the preparation and derivatization of this compound. This could involve using water as a solvent, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comchim.it

Another direction involves its use in materials science. Quinoxaline derivatives have found applications as organic semiconductors and in the development of organic light-emitting diodes (OLEDs). mdpi.com The specific electronic properties conferred by the methylsulfonyl group could be exploited to design novel materials with tailored optoelectronic characteristics.

Finally, the continued exploration of this scaffold in medicinal chemistry is paramount. Future work will likely focus on designing and synthesizing more elaborate and sterically complex derivatives. This includes creating molecules that can target challenging biological targets like protein-protein interactions or serve as covalent inhibitors. The development of novel cyclization reactions to generate unique polycyclic scaffolds based on this quinoxaline core will continue to be an active area of research, pushing the boundaries of synthetic organic chemistry and enabling the discovery of next-generation therapeutics. mdpi.com

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm the methylsulfonyl and amine substituents.

- IR Spectroscopy : Identify S=O stretches (~1300–1150 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Advanced Consideration : Solvatochromic effects on fluorescence (if applicable) can be analyzed using time-resolved spectroscopy to probe electronic interactions between the sulfone and amine groups .

How does the methylsulfonyl group influence the compound’s biological activity in antimicrobial assays?

Advanced Research Focus

The sulfone group enhances electrophilicity, potentially improving binding to bacterial targets (e.g., EPS biosynthesis enzymes in Xanthomonas oryzae). Key methodologies:

- In Vitro MIC Assays : Compare activity against Gram-negative/positive strains with/without sulfone modification.

- Enzymatic Inhibition Studies : Measure IC₅₀ values against Xoo EPS synthases (e.g., gumB, gumM) using recombinant proteins .

- Molecular Docking : Simulate interactions with bacterial active sites (e.g., AutoDock Vina) to rationalize structure-activity relationships (SAR) .

What strategies resolve contradictions in reported antibacterial efficacy data for sulfone-containing quinoxalines?

Advanced Research Focus

Discrepancies may arise from:

- Experimental Design Variability : Standardize inoculum size (e.g., 10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v).

- Metabolic Interference : Use isogenic bacterial mutants to isolate target-specific effects vs. broad toxicity.

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., bismerthiazole) to account for batch-to-batch variability .

How can in vivo efficacy of this compound be evaluated against plant pathogens?

Q. Advanced Research Focus

- Greenhouse Trials : Apply compound at 50–200 ppm via foliar spray to rice plants infected with Xoo. Monitor disease progression using lesion length metrics.

- Biochemical Markers : Quantify chlorophyll content (SPAD meter) and MDA levels (thiobarbituric acid assay) to assess plant stress response .

- Gene Expression Profiling : RT-qPCR to measure upregulation of defense-related genes (e.g., PR1, POD) .

What computational tools predict the environmental fate of this compound?

Q. Advanced Research Focus

- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR) based on sulfone and amine moieties.

- Molecular Dynamics Simulations : Model soil adsorption coefficients (Kₒc) to assess leaching potential .

How do steric and electronic effects of substituents modulate reactivity in quinoxaline derivatives?

Q. Advanced Research Focus

- Hammett Analysis : Correlate σ values of substituents (e.g., methylsulfonyl vs. nitro) with reaction rates in nucleophilic aromatic substitution.

- X-ray Crystallography : Resolve bond angles and dihedral distortions caused by bulky groups, impacting catalytic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.